molecular formula C23H22N2O3S B2388698 4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1029735-01-0

4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2388698
M. Wt: 406.5
InChI Key: HQWFMYGYDXQPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • One study detailed the synthesis of cyclic and bicyclic sulfamides, including derivatives of benzothiadiazin dioxides. These compounds were synthesized through reactions involving 2-aminobenzylamine and sulfamide, leading to various derivatives through alkylation and reaction with alkyl halides. The research highlights the structural versatility and reactivity of benzothiadiazin derivatives in forming bridged and dimerized products (Knollmüller, 1971).

  • Another study described the synthesis and x-ray crystallographic analysis of a nine-membered heterocyclic product derived from the reaction of 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide with 3-dimethylamino-2,2-dimethyl-2H-azirine. This work underscores the compound's potential in forming complex heterocyclic structures, providing insight into the molecular architecture of benzothiadiazine derivatives (Schläpfer-Dähler et al., 1984).

Reactivity and Applications

  • The reactivity of benzothiadiazine 1,1-dioxides was explored in the context of chlorination reactions, revealing the formation of various chlorinated products and demonstrating the compound's potential in synthetic chemistry applications. This study provides insights into the reactivity of the benzothiadiazine core under different conditions (King et al., 1971).

  • Research into the synthesis of benzothiazin derivatives as potential sweetening agents indicates the broad applicability of these compounds beyond their structural and reactivity interests. This study showcases the synthesis of various benzothiadiazin dioxides and their potential use in developing novel sweeteners (Bancroft et al., 1978).

properties

IUPAC Name

4-[(3,4-dimethylphenyl)methyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-7-6-8-20(13-16)25-23(26)24(15-19-12-11-17(2)18(3)14-19)21-9-4-5-10-22(21)29(25,27)28/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWFMYGYDXQPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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